

Technical Guide: Vibrational Spectroscopy of $\text{Re}(\text{CO})_5\text{Cl}$

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Compound of Interest

Compound Name: *Pentacarbonylchlororhenium*

CAS No.: *14099-01-5*

Cat. No.: *B089072*

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Executive Summary & Structural Context

Pentacarbonylchlororhenium(I) (

) serves as a fundamental reference standard in organometallic spectroscopy and a critical precursor for rhenium tricarbonyl photoprobes (

) used in drug development and bio-imaging.

This guide details the vibrational signature of

, focusing on the discrimination of axial vs. equatorial carbonyl ligands via Infrared (IR) and Raman spectroscopy. Mastery of these spectral features is essential for validating precursor purity and monitoring ligand substitution reactions in real-time.

Structural Parameters[1][2][3][4][5][6][7]

- Geometry: Distorted Octahedral

- Point Group:

- Key Axis: The

axis defines the

-direction (

axis).

- Ligand Environment:
 - One Axial Carbonyl () trans to Chlorine.
 - Four Equatorial Carbonyls () cis to Chlorine.

Theoretical Framework: Group Theory Analysis

To interpret the spectrum, we must determine which vibrational modes are active.^[1] The five carbonyl ligands couple to produce distinct vibrational modes.

Symmetry Analysis ()

The irreducible representation for the CO stretching modes ()

) in

symmetry is:

Selection Rules

- Infrared (IR) Active: Modes with dipole moment changes (

,

,

).^[2]

- : Active (Polarized along

).

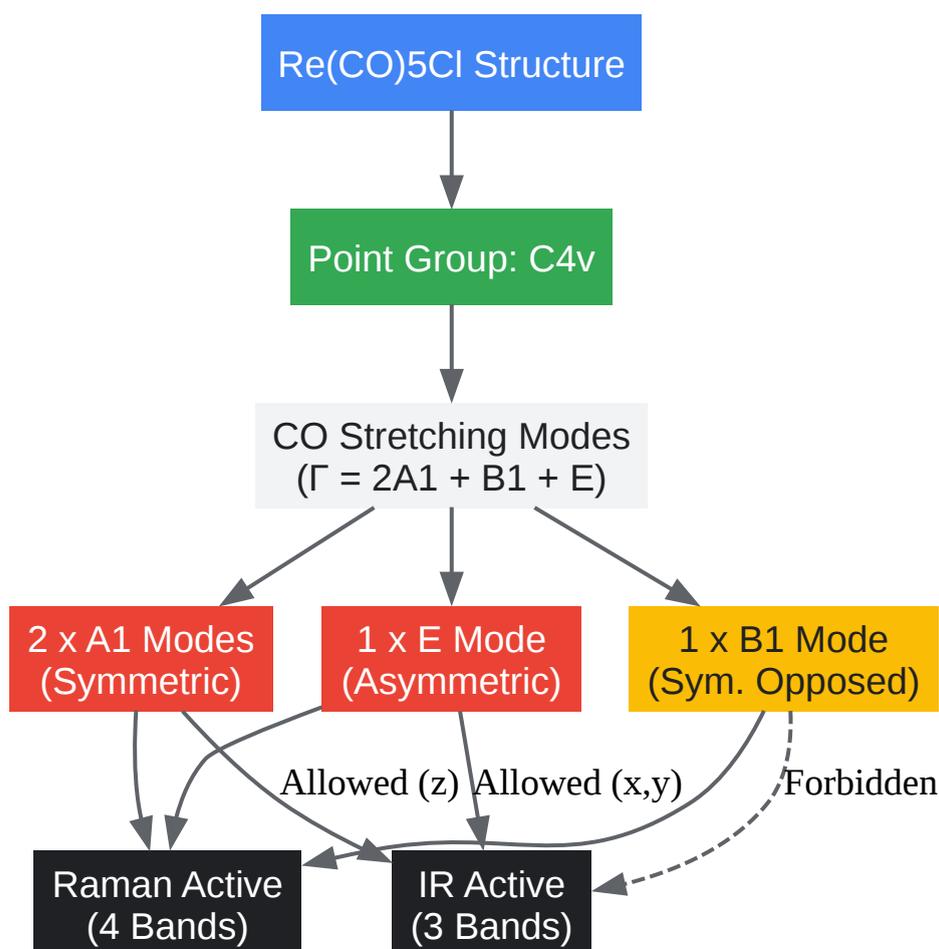
- : Active (Polarized in

plane).

- Total IR Bands: 3 expected.[3][4][5]
- Raman Active: Modes with polarizability changes.[2]
 - : All modes are Raman active.[3]
 - Total Raman Bands: 4 expected.[6]

Visualization of Vibrational Logic

The following diagram illustrates the symmetry descent and mode activity.



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Figure 1: Group theory selection rules for $\text{Re}(\text{CO})_5\text{Cl}$ carbonyl stretching modes.

Spectral Assignment & Data

The presence of the Chlorine atom (a

-donor) breaks the

symmetry of the parent

or

, resulting in distinct splitting.

The Carbonyl Region (1900–2200 cm^{-1})

This is the diagnostic window for complex verification.

Mode Symmetry	Activity	Approx.[3][1] [6][7][8] Freq (cm ⁻¹)	Description	Assignment Logic
	IR (w) / Raman (s)	2155	Symmetric stretch of 4	Highest energy due to in-phase coupling; weak in IR due to opposing dipoles.
	Raman Only	2085	Asymmetric stretch of	IR forbidden (dipoles cancel perfectly). Visible in Raman.[9][10]
	IR (vs) / Raman	2046	Asymmetric stretch of	Very strong IR intensity; dipoles add constructively in plane.
	IR (s) / Raman	1983	Axial stretch	Lowest energy. The Cl ligand (-donor) enhances backbonding to the trans axial CO, weakening the C-O bond.

Note: Frequencies are solvent-dependent. Values typically shift to higher wavenumbers in non-polar solvents (e.g., hexane) compared to CH₂Cl₂.

The Low-Frequency Region (< 600 cm⁻¹)

Often ignored but critical for confirming the Metal-Halide bond.

- Re-Cl Stretch (): $\sim 290\text{--}300\text{ cm}^{-1}$. Distinctive sharp band in Raman; useful for distinguishing Cl vs. Br/I analogs (mass effect shifts this band).
- Re-C Stretch: $\sim 400\text{--}500\text{ cm}^{-1}$.

Experimental Protocol

Method A: Solid-State Analysis (ATR-FTIR)

Best for rapid purity checks of incoming raw material.

- Preparation: No sample prep required for ATR. Ensure crystal contact is uniform.
- Parameters:
 - Resolution: 2 cm^{-1} (essential to resolve the sharp CO bands).
 - Scans: 16–32.
 - Range: $4000\text{--}400\text{ cm}^{-1}$.
- QC Criteria: Absence of broad OH bands (moisture) and absence of bands at $\sim 2010\text{ cm}^{-1}$ (indicative of impurity).

Method B: Solution-Phase Monitoring

Used for reaction monitoring (e.g., ligand substitution).

- Solvent Choice:
or THF. Avoid alcohols if solvolysis is a risk.
- Cell: CaF_2 or NaCl liquid transmission cell (0.1 mm pathlength).
- Concentration: $\sim 5\text{--}10\text{ mM}$.

- Protocol:
 - Record background of pure solvent.
 - Inject sample.[\[7\]](#)
 - Monitor the disappearance of the 2046 cm^{-1} () band and the appearance of new bands (typically $\sim 2020/1900\text{ cm}^{-1}$ for tricarbonyl products).

Application Case Study: Photochemical Ligand Substitution

In drug development,

is often converted to fac-

(where

is a diimine like bipyridine) for use as a luminescent probe. This reaction involves the loss of two CO ligands.

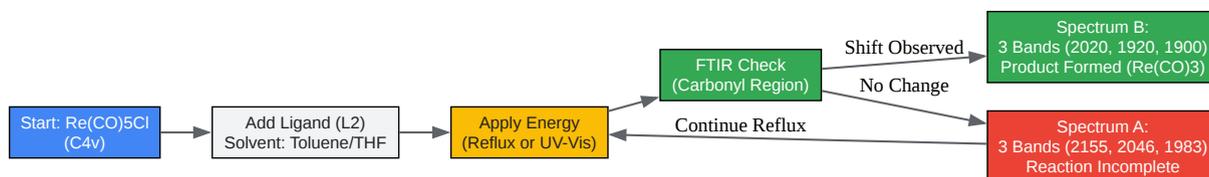
Reaction:

Monitoring Workflow

The symmetry changes from

(Pentacarbonyl) to

(Tricarbonyl), drastically altering the IR spectrum.



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Figure 2: Experimental workflow for monitoring the conversion of $\text{Re}(\text{CO})_5\text{Cl}$ to $\text{Re}(\text{CO})_3$ derivatives.

Interpretation of Spectral Shift[15]

- Disappearance: The high-frequency bands (cm^{-1}) vanish as the electron-withdrawing CO ligands are removed.
- Appearance: The remaining three CO ligands in the fac arrangement exhibit a characteristic pattern:
 - (Totally symmetric): $\sim 2020 \text{ cm}^{-1}$
 - (Asymmetric): $\sim 1920 \text{ cm}^{-1}$
 - (Symmetric): $\sim 1900 \text{ cm}^{-1}$
- Why? Replacing CO (strong π -acceptor) with a diimine (weaker π -acceptor) increases electron density on Re, increasing backbonding to the remaining COs, thereby lowering their stretching frequencies.

References

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part A: Theory and Applications in Inorganic Chemistry. Wiley. (Standard reference for Group Theory assignments).

- Braterman, P. S. (1975). Metal Carbonyl Spectra. Academic Press. (Detailed analysis of systems).
- Adams, D. M., & Squire, A. (1968). Vibrational spectra of the pentacarbonylhalides of manganese and rhenium. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2817-2822. [Link](#)
- Kurz, P., et al. (2006). Photochemical synthesis of rhenium(I) tricarbonyl complexes. Inorganic Chemistry.

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Sources

- [1. apacwomen.ac.in](http://1.apacwomen.ac.in) [apacwomen.ac.in]
- [2. chemie-biologie.uni-siegen.de](http://2.chemie-biologie.uni-siegen.de) [chemie-biologie.uni-siegen.de]
- [3. troglerlab.ucsd.edu](http://3.troglerlab.ucsd.edu) [troglerlab.ucsd.edu]
- [4. homework.study.com](http://4.homework.study.com) [homework.study.com]
- [5. reddit.com](http://5.reddit.com) [reddit.com]
- [6. m.youtube.com](http://6.m.youtube.com) [m.youtube.com]
- [7. youtube.com](http://7.youtube.com) [youtube.com]
- [8. aa6kj.hopto.org](http://8.aa6kj.hopto.org) [aa6kj.hopto.org]
- [9. s-a-s.org](http://9.s-a-s.org) [s-a-s.org]
- [10. scienceopen.com](http://10.scienceopen.com) [scienceopen.com]
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